Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene
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Overview
Description
Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene, also known as Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine, is a complex organometallic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and nitrogen-containing rings. This compound is notable for its stability and unique electronic properties, making it of significant interest in various scientific fields .
Preparation Methods
The synthesis of Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine typically involves the reaction of copper salts with fluorinated phthalocyanine precursors. The process often requires high temperatures and specific reaction conditions to ensure the correct formation of the compound. Industrial production methods may involve sublimation purification to achieve high purity levels .
Chemical Reactions Analysis
Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of copper ions.
Substitution Reactions: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Coordination Chemistry: The nitrogen atoms in the phthalocyanine ring can coordinate with other metal ions, forming complex structures.
Scientific Research Applications
Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine involves its ability to interact with molecular targets through coordination chemistry. The copper ion can participate in redox reactions, influencing various biochemical pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it effective in its applications .
Comparison with Similar Compounds
Copper (II) 2,3,9,10,16,17,23,24-Octafluorophthalocyanine is unique due to its high fluorine content and stable phthalocyanine structure. Similar compounds include:
Copper (II) Phthalocyanine: Lacks fluorine atoms, resulting in different electronic properties.
Zinc (II) Phthalocyanine: Contains zinc instead of copper, leading to variations in reactivity and applications.
Iron (II) Phthalocyanine: Another metal-substituted phthalocyanine with distinct chemical behavior.
Properties
Molecular Formula |
C32H22CuF8N8-2 |
---|---|
Molecular Weight |
734.1 g/mol |
IUPAC Name |
copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene |
InChI |
InChI=1S/C32H22F8N8.Cu/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-2,7-8,11-14,19-22,27-28H,3-6H2;/q-4;+2 |
InChI Key |
KTGYCFIATHKIDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1F)F)C3=NC4=C5C=C(C(=CC5=C([N-]4)N=C6C7CC(C(CC7C([N-]6)N=C8C9=CC(=C(C=C9C(=NC2[N-]3)[N-]8)F)F)F)F)F)F.[Cu+2] |
Origin of Product |
United States |
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